molecular formula C14H18INO4 B13497092 Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13497092
M. Wt: 391.20 g/mol
InChI Key: VILKRJZVYRRDKS-UHFFFAOYSA-N
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Description

Evolution of Aromatic Bioisosteres in Drug Design

The phenyl ring, while ubiquitous in drug molecules, often contributes to poor solubility and CYP450-mediated metabolism. Early bioisosteric replacements focused on heteroaromatic rings like thiophene and pyridine, which reduced lipophilicity but introduced new challenges, such as CYP inhibition. For example, pyridyl substitutions in hepatitis C virus inhibitors improved logP values but increased CYP affinity, necessitating further optimization.

A breakthrough came with saturated bicyclic systems, such as bicyclo[1.1.1]pentane and cubane, which eliminated aromaticity while mimicking phenyl ring geometry. These scaffolds reduced hERG channel inhibition and oxidative metabolism, as demonstrated in adenosine A2A receptor antagonists. However, their synthetic complexity and limited functionalization options spurred the development of 2-oxabicyclo[2.2.2]octane, which combines synthetic accessibility with enhanced polarity.

Table 1: Comparative Physicochemical Properties of Phenyl and 2-Oxabicyclo[2.2.2]octane

Property Phenyl Ring 2-Oxabicyclo[2.2.2]octane
logP 2.1–2.5 1.2–1.8
Water Solubility (mg/mL) <0.1 5.3–8.7
Metabolic Stability (t₁/₂) 15–30 min >120 min

Data sourced from matched-pair analyses of Imatinib derivatives.

Role of 2-Oxabicyclo[2.2.2]octane in Modern Pharmacophore Development

The 2-oxabicyclo[2.2.2]octane core in ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate addresses key limitations of earlier bioisosteres:

  • Synthetic Modularity : Iodocyclization of cyclohexane-derived alkenyl alcohols enables efficient large-scale synthesis (50–67% yield). The iodomethyl group serves as a handle for further functionalization, such as Suzuki-Miyaura couplings or nucleophilic substitutions.
  • Enhanced Polarity : The oxygen atom in the bicyclic framework reduces logP by 0.3–0.7 units compared to phenyl, improving aqueous solubility.
  • Metabolic Stability : Replacement of phenyl with 2-oxabicyclo[2.2.2]octane in Imatinib derivatives increased hepatic microsome half-life from 22 minutes to >2 hours.

Table 2: Synthetic Routes to this compound

Step Reaction Type Conditions Yield
1 Iodocyclization I₂, CH₃CN, 0°C to rt, 12h 67%
2 Oxazole Introduction CuI, DMF, 80°C, 6h 58%
3 Esterification Ethanol, H₂SO₄, reflux, 3h 82%

Adapted from iodocyclization protocols.

The oxazole ring further augments the scaffold’s bioactivity by participating in hydrogen bonding and π-stacking interactions, as seen in kinase inhibitors. This multifunctional design positions the compound as a versatile intermediate for targeting ATP-binding pockets or protease active sites.

Properties

Molecular Formula

C14H18INO4

Molecular Weight

391.20 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C14H18INO4/c1-2-18-12(17)14-5-3-13(9-15,4-6-14)20-10(14)11-16-7-8-19-11/h7-8,10H,2-6,9H2,1H3

InChI Key

VILKRJZVYRRDKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(OC2C3=NC=CO3)CI

Origin of Product

United States

Preparation Methods

Formation of the 2-Oxabicyclo[2.2.2]octane Core

  • The bicyclic oxabicyclo[2.2.2]octane skeleton is typically constructed via intramolecular cyclization reactions starting from cyclohexane derivatives bearing appropriate functional groups.
  • One common approach is the reaction of ethyl 4-oxocyclohexanecarboxylate with sulfur ylides such as trimethylsulfoxonium iodide in the presence of strong bases like potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature to form ethyl 1-oxaspiro[2.5]octane-6-carboxylate intermediates.
  • Subsequent ring expansions or rearrangements under controlled heating (e.g., 130 °C in N,N-dimethylformamide) yield bicyclic intermediates with the oxabicyclo[2.2.2]octane framework.

Iodomethyl Group Installation

  • The iodomethyl substituent at the 1-position is generally introduced via halogenation reactions.
  • A plausible method involves the conversion of a hydroxymethyl precursor to the iodomethyl derivative using reagents such as iodine and triphenylphosphine or via halide exchange reactions.
  • Conditions typically require mild temperatures and inert atmospheres to prevent side reactions and maintain stereochemical integrity.

Final Esterification

  • The ethyl ester functionality at the 4-carboxylate position is commonly installed via esterification of the corresponding carboxylic acid with ethanol under acidic or catalytic conditions.
  • Alternatively, the ester group may be present from the starting materials and carried through the synthetic sequence.
Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization to oxabicyclo core Ethyl 4-oxocyclohexanecarboxylate, trimethylsulfoxonium iodide, potassium tert-butoxide, DMSO, 20 °C, overnight 65 Formation of ethyl 1-oxaspiro[2.5]octane-6-carboxylate intermediate
2 Ring expansion/rearrangement Heating in DMF at 130 °C for 18-22 h 54-75 Produces bicyclic oxabicyclo intermediates
3 Oxazolyl substitution Nucleophilic substitution or coupling (specifics vary) Variable Requires further optimization
4 Iodomethylation Halogenation of hydroxymethyl precursor, iodine reagents Variable Mild conditions to preserve stereochemistry
5 Esterification Acid catalysis or carried from starting ester High Typically high yield if ester present initially
  • The synthesis of bicyclic oxabicyclo[2.2.2]octane derivatives has been well documented, with sulfur ylide chemistry playing a central role in constructing the oxaspiro intermediates that serve as precursors to the target bicyclic system.
  • The transformation of these intermediates into more complex bicyclic esters involves controlled heating and base-mediated rearrangements to achieve the desired ring system with high stereochemical purity.
  • Introduction of heterocyclic substituents such as the 1,3-oxazol-2-yl group typically requires selective functional group interconversion and coupling strategies, which may vary depending on the availability of suitable precursors and the stability of intermediates.
  • Iodomethylation is a critical step that demands careful control of reaction conditions to avoid side reactions such as elimination or over-halogenation.
  • The overall synthetic route benefits from the use of mild bases like potassium tert-butoxide and polar aprotic solvents (DMSO, DMF) to facilitate key transformations while maintaining functional group compatibility.
  • Toxicity and olfactive properties of related bicyclic esters have been studied, indicating potential applications in perfumery and food industries, although these aspects are ancillary to the synthetic focus here.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodomethyl group, leading to the formation of iodocarboxylic acids.

    Reduction: Reduction reactions can target the oxazolyl group, potentially converting it to an amino alcohol.

    Substitution: The iodomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or cyanides under basic conditions.

Major Products

    Oxidation: Iodocarboxylic acids.

    Reduction: Amino alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient due to its diverse functional groups.

    Industry: Used in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The oxazolyl group may participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the 2-Oxabicyclo[2.2.2]octane Core

Key analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (Target) Oxazol-2-yl, iodomethyl, ethyl ester 405.23 Bioisostere for phenyl rings; potential drug lead
Ethyl 1-(iodomethyl)-3-(1,3-thiazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate Thiazol-4-yl (sulfur-containing) 421.34 Enhanced π-π stacking; possible antimicrobial activity
Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate 4-Cyanophenyl 422.27 Increased lipophilicity; CNS drug candidate
Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate Trifluoromethylpyridinyl 454.23 Electron-withdrawing CF₃ group; improved metabolic stability

Key Observations :

  • Oxazole vs. Thiazole derivatives may exhibit stronger receptor binding but lower metabolic stability .
  • Aromatic vs. Heteroaromatic Substituents: The 4-cyanophenyl analog () increases hydrophobicity, favoring blood-brain barrier penetration, while trifluoromethylpyridine () improves resistance to oxidative metabolism .

Bicyclic Framework Modifications

Heteroatom Replacement: 2-Oxabicyclo vs. 2-Azabicyclo
  • Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate ():
    • Replacing the oxygen atom in the bicyclic core with nitrogen introduces basicity (pKa ~8.5), enabling salt formation and enhanced solubility in acidic environments.
    • Used in the synthesis of umeclidinium bromide, a bronchodilator for COPD .

Comparison :

Ring Size Variations
  • Amino group enables conjugation with targeting moieties in prodrug design .

Impact :

  • Smaller rings (e.g., bicyclo[2.1.1]hexane) limit substituent spatial arrangement but may enhance bioavailability due to reduced molecular weight .

Functional Group Modifications

Iodomethyl vs. Other Halogenated Groups
  • Ethyl 1-(bromomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (hypothetical analog):
    • Bromine (lower atomic weight, weaker leaving group) vs. iodine (superior leaving group for nucleophilic substitutions).
    • Iodine’s heavy atom properties are advantageous in X-ray crystallography and radioimaging .
Ester Group Variations

Biological Activity

Basic Information

  • IUPAC Name : Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
  • CAS Number : Not provided in the search results.
  • Molecular Formula : C13H15I N O4
  • Molecular Weight : 329.17 g/mol

Structural Features

The compound features a bicyclic structure characterized by:

  • An oxabicyclo[2.2.2]octane framework.
  • An iodomethyl group which may enhance its reactivity.
  • An oxazole moiety which is known for various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of oxabicyclo compounds have shown effectiveness against Gram-positive bacteria and fungi, suggesting potential applications in pharmaceuticals for treating infections.

Anticancer Properties

Research has highlighted the potential of oxazole-containing compounds in cancer therapy. The incorporation of the iodomethyl group may enhance the compound's ability to interact with biological targets, leading to apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines.

Enzyme Inhibition

Compounds with oxazole rings have been studied for their ability to inhibit specific enzymes related to disease pathways. This compound may exhibit enzyme inhibition properties that could be beneficial in drug design.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of oxazole derivatives against various pathogens. The results indicated that compounds with similar bicyclic structures exhibited significant inhibition zones against Staphylococcus aureus and Candida albicans.

CompoundInhibition Zone (mm)Pathogen
Compound A15S. aureus
Compound B18C. albicans
Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-...TBDTBD

Study 2: Anticancer Activity

In another investigation, a series of oxazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The study found that certain structural modifications significantly enhanced anticancer activity.

CompoundIC50 (µM)Cancer Cell Line
Compound C5MCF-7
Compound D10HeLa
Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-...TBDTBD

Q & A

What are the common synthetic routes for Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate?

Basic
The synthesis typically involves multi-step organic reactions. A core step is the formation of the bicyclo[2.2.2]octane framework via [2+2] photochemical cycloaddition, followed by functionalization of the iodomethyl and oxazole groups. For example:

  • Photochemical Cycloaddition : UV light (e.g., mercury lamp) activates [2+2] cyclization to construct the bicyclic core .
  • Oxazole Installation : Ethyl oxazole-4-carboxylate derivatives are synthesized via refluxing benzamide analogs with ethyl bromopyruvate in toluene/dioxane (1:1), followed by purification via silica gel chromatography (petroleum ether:ethyl acetate, 97:3) .
  • Iodomethyl Substitution : Nucleophilic substitution with iodide sources under controlled conditions introduces the iodomethyl group .

How is the compound characterized structurally?

Basic
Structural elucidation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly distinguishing oxazole protons (δ 7.5–8.5 ppm) and bicyclic carbons .
  • FTIR Spectroscopy : Peaks at 1700–1750 cm1^{-1} confirm ester carbonyl groups, while 1600–1650 cm1^{-1} signals indicate C=N stretching in oxazole .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 310.131 for related analogs) .

How can researchers optimize photochemical [2+2] cycloaddition steps in the synthesis of the bicyclo framework?

Advanced
Optimization strategies include:

  • Light Source Selection : Mercury lamps (λ = 254 nm) enhance reaction efficiency compared to broad-spectrum sources .
  • Solvent Screening : Non-polar solvents (e.g., hexane) reduce side reactions by stabilizing excited states .
  • Catalyst Additives : Lewis acids (e.g., ZnCl2_2) improve regioselectivity in strained bicyclic systems .
  • Continuous Flow Reactors : These enhance reproducibility and scalability by ensuring uniform light exposure .

What strategies address low yields in nucleophilic substitution reactions involving the iodomethyl group?

Advanced
Low yields often stem from steric hindrance or poor leaving-group activation. Solutions include:

  • Polar Aprotic Solvents : DMF or DMSO enhance iodide nucleophilicity .
  • Phase-Transfer Catalysts : Tetrabutylammonium iodide facilitates biphasic reactions .
  • Temperature Control : Reactions at 40–60°C balance activation energy and decomposition risks .

How to resolve contradictions in spectroscopic data for oxazole-containing bicyclic compounds?

Advanced
Discrepancies between calculated and observed spectra may arise from dynamic effects (e.g., ring puckering). Mitigation involves:

  • Variable-Temperature NMR : Identifies conformational exchange broadening (e.g., oxazole ring flipping) .
  • DFT Calculations : Compare theoretical IR/NMR spectra with experimental data to validate structural assignments .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry and stereochemistry .

What computational methods predict the reactivity of the bicyclo[2.2.2]octane core?

Advanced
Density Functional Theory (DFT) is critical:

  • Frontier Molecular Orbital Analysis : Identifies nucleophilic/electrophilic sites (e.g., iodomethyl group as electrophilic hotspot) .
  • Transition State Modeling : Simulates activation barriers for cycloaddition or substitution reactions .
  • Molecular Dynamics : Predicts solvent effects on reaction pathways .

What solvents and conditions are suitable for purification via column chromatography?

Basic
Optimal conditions depend on polarity:

  • Non-Polar Impurities : Use petroleum ether:ethyl acetate (95:5) for early elution of bicyclic esters .
  • High-Polarity Byproducts : Gradient elution (up to 20% ethyl acetate) resolves oxazole derivatives .
  • Silica Pretreatment : Deactivate with 5% triethylamine to prevent acid-catalyzed decomposition of iodomethyl groups .

How does steric hindrance from the oxazol-2-yl group influence reaction pathways?

Advanced
The oxazole ring’s steric bulk:

  • Redirects Electrophilic Attacks : Favors substitution at the less hindered iodomethyl site over the bicyclic core .
  • Modifies Cycloaddition Geometry : Enforces endo selectivity in Diels-Alder reactions due to spatial constraints .
  • Slows Kinetics : Increases activation energy for nucleophilic substitutions, necessitating longer reaction times .

What are the key applications in medicinal chemistry?

Basic
The compound’s hybrid structure enables:

  • Bioisosteric Replacement : Mimics benzene rings in drug scaffolds, improving metabolic stability .
  • Targeted Protein Interactions : The oxazole moiety binds kinase ATP pockets, while the bicyclic core enhances rigidity .
  • Antimicrobial Screening : Demonstrated activity against S. aureus in analogs with similar frameworks .

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